molecular formula C13H9BBrClFNO3 B12655860 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12655860
M. Wt: 372.38 g/mol
InChI Key: KKLAXOIRVWIYAZ-UHFFFAOYSA-N
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Description

This compound (CAS RN: Not explicitly provided; molecular formula: C₁₃H₉BBrClFNO₃; molecular weight: 372.38 g/mol) is a boronic acid derivative featuring a carbamoyl linker and halogenated aryl substituents. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid group, which facilitates bond formation with aryl halides in the presence of palladium catalysts . The 4-bromo-2-chlorophenylcarbamoyl moiety enhances electronic and steric effects, influencing reactivity and selectivity in synthetic applications .

Properties

Molecular Formula

C13H9BBrClFNO3

Molecular Weight

372.38 g/mol

IUPAC Name

[5-[(4-bromo-2-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BBrClFNO3/c15-8-2-4-12(10(16)6-8)18-13(19)7-1-3-11(17)9(5-7)14(20)21/h1-6,20-21H,(H,18,19)

InChI Key

KKLAXOIRVWIYAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, and it proceeds under mild conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process can be optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors or substrates. The compound’s boronic acid moiety is particularly effective in binding to serine proteases and other enzymes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Positional Isomers

Key Compounds :

  • 5-(4-Bromo-2-chlorophenylcarbamoyl)-3-fluorobenzeneboronic acid (H54869): Same molecular formula (C₁₃H₉BBrClFNO₃) but with fluorine at the meta position on the benzene ring.
  • 4-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (H55654): Fluorine at the para position relative to the boronic acid group. This isomer may exhibit distinct electronic effects due to the electron-withdrawing fluorine’s proximity to the reactive boronic acid site .

Halogen-Substituted Analogues

Key Compounds :

  • 5-(4-Bromo-2-fluorophenylcarbamoyl)-2-chlorobenzeneboronic acid (H54070): Swaps chlorine and fluorine positions on the phenylcarbamoyl group (C₁₃H₉BBrClFNO₃). The electron-withdrawing fluorine at the ortho position increases the electrophilicity of the aryl halide, enhancing cross-coupling efficiency compared to the target compound .
  • 5-(2,6-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (H54209): Replaces bromine with chlorine, resulting in a dichloro-substituted phenyl group (C₁₃H₉BCl₂FNO₃). The increased chlorine content raises lipophilicity (logP ≈ 3.2) but may reduce electronic diversity in catalytic systems .

Functional Group Variations

Key Compounds :

  • 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid (CAS 874289-44-8): Replaces the halogenated aryl group with a cyclohexylcarbamoyl moiety (C₁₃H₁₇BFNO₃). The bulky cyclohexyl group introduces significant steric hindrance, slowing reaction kinetics but improving selectivity in sterically demanding couplings .
  • (4-Bromo-2-chlorophenyl)boronic acid (CAS 1046861-20-4): Lacks the carbamoyl linker (C₆H₅BBrClO₂). The absence of the carbamoyl group simplifies the structure but reduces versatility in forming amide-based conjugates .

Nitro-Substituted Derivatives

Key Compounds :

  • 5-(4-Bromo-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid (H54016): Incorporates a nitro group (C₁₃H₉BBrFN₂O₅). The nitro group strongly withdraws electrons, reducing the aryl halide’s reactivity in cross-coupling.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
Target Compound C₁₃H₉BBrClFNO₃ 372.38 4-Bromo-2-chloro, ortho-F Balanced steric/electronic effects
5-(4-Bromo-2-chlorophenylcarbamoyl)-3-fluorobenzeneboronic acid (H54869) C₁₃H₉BBrClFNO₃ 372.38 4-Bromo-2-chloro, meta-F Reduced steric hindrance
5-(4-Bromo-2-fluorophenylcarbamoyl)-2-chlorobenzeneboronic acid (H54070) C₁₃H₉BBrClFNO₃ 372.38 4-Bromo-2-fluoro, ortho-Cl Enhanced electrophilicity
5-(2,6-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (H54209) C₁₃H₉BCl₂FNO₃ 327.93 2,6-Dichloro, ortho-F High lipophilicity
5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid C₁₃H₁₇BFNO₃ 265.09 Cyclohexylcarbamoyl, ortho-F Steric hindrance, selective couplings

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